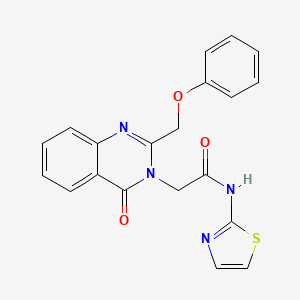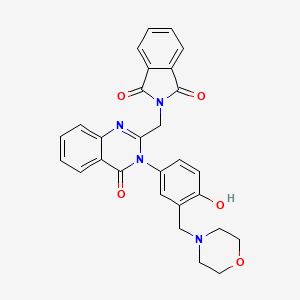
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and morpholine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of analogs with different substituents.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. The presence of the morpholine moiety suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its analogs could be explored for their therapeutic potential. The combination of isoindole, quinazoline, and morpholine structures may offer unique pharmacological properties, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its complex structure and potential for functionalization.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
相似化合物的比较
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole structures, which may have comparable chemical and biological properties.
Quinazoline Derivatives: Compounds featuring the quinazoline moiety, known for their use in medicinal chemistry.
Morpholine Derivatives: Compounds containing the morpholine ring, often explored for their pharmacological potential.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxy-3-(4-morpholinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- lies in its combination of these three distinct structural elements, which may confer unique chemical reactivity and biological activity compared to other compounds.
属性
CAS 编号 |
134700-34-8 |
|---|---|
分子式 |
C28H24N4O5 |
分子量 |
496.5 g/mol |
IUPAC 名称 |
2-[[3-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24N4O5/c33-24-10-9-19(15-18(24)16-30-11-13-37-14-12-30)32-25(29-23-8-4-3-7-22(23)28(32)36)17-31-26(34)20-5-1-2-6-21(20)27(31)35/h1-10,15,33H,11-14,16-17H2 |
InChI 键 |
YIKCZWUPAJZUFW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


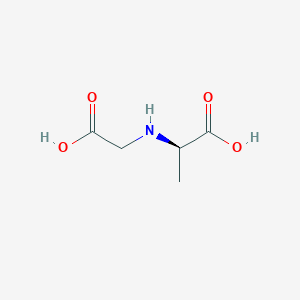
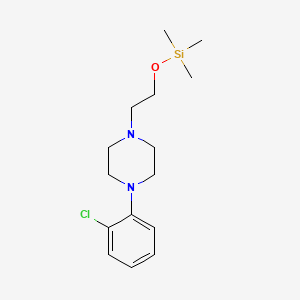

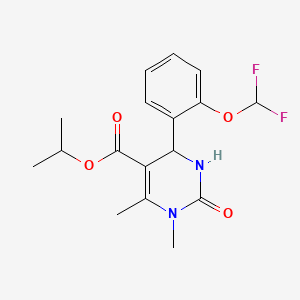
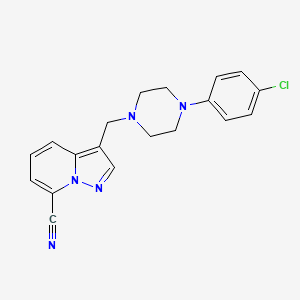

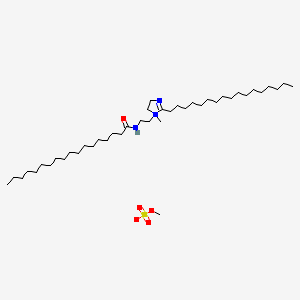
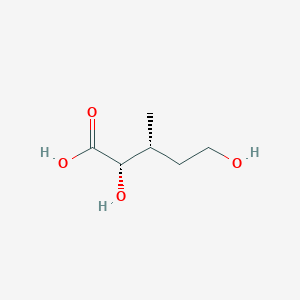
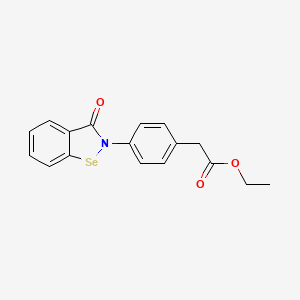

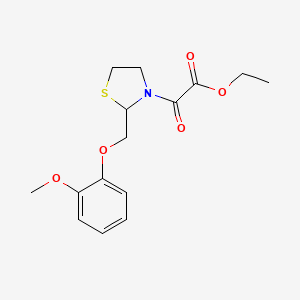
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
